molecular formula C24H22O4 B14019463 ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate CAS No. 37527-56-3

ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate

Cat. No.: B14019463
CAS No.: 37527-56-3
M. Wt: 374.4 g/mol
InChI Key: SKTBNGALWHHGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate is an organic compound with the molecular formula C24H22O4. It is a derivative of benzoic acid and is characterized by the presence of ethoxycarbonyl groups attached to the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate typically involves the esterification of 4-(4-ethoxycarbonylphenyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific ester groups and their influence on the compound’s chemical behavior and applications.

Properties

CAS No.

37527-56-3

Molecular Formula

C24H22O4

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate

InChI

InChI=1S/C24H22O4/c1-3-27-23(25)21-13-9-19(10-14-21)17-5-7-18(8-6-17)20-11-15-22(16-12-20)24(26)28-4-2/h5-16H,3-4H2,1-2H3

InChI Key

SKTBNGALWHHGKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.